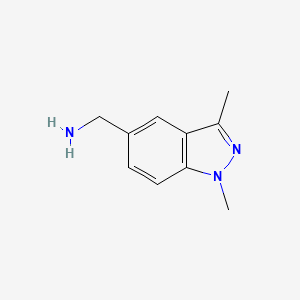
(1,3-Dimethyl-5-indazolyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Dimethyl-5-indazolyl)methanamine is a heterocyclic aromatic compound that belongs to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethyl-5-indazolyl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,3-dimethylindazole with formaldehyde and ammonia, leading to the formation of the methanamine derivative . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries .
化学反应分析
Types of Reactions
(1,3-Dimethyl-5-indazolyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学研究应用
(1,3-Dimethyl-5-indazolyl)methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1,3-Dimethyl-5-indazolyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Indazole: The parent compound with similar biological activities.
1-Methylindazole: A derivative with one methyl group.
3-Methylindazole: Another derivative with a different methyl group position.
Uniqueness
(1,3-Dimethyl-5-indazolyl)methanamine is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical properties compared to other indazole derivatives. This uniqueness makes it a valuable compound for research and development in various fields .
生物活性
(1,3-Dimethyl-5-indazolyl)methanamine, often referred to in research as a derivative of indazole, has garnered attention for its potential biological activities. This compound is characterized by its unique indazole structure, which includes a bicyclic system that contributes to its pharmacological properties. Recent studies have explored its applications in cancer treatment and mood disorders, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The structure of this compound is defined by the following features:
- Indazole Core : A fused five-membered ring with a six-membered ring.
- Methyl Groups : Two methyl groups at the 1 and 3 positions enhance its lipophilicity and biological activity.
- Methanamine Group : Located at the 6 position, this functional group is crucial for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing on its anticancer properties and potential as an antidepressant.
Anticancer Activity
Research indicates that this compound may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism linked to immune suppression in tumors. A study demonstrated that derivatives of this compound effectively suppressed IDO1 expression in several cancer cell lines, including:
- FaDu : Hypopharyngeal carcinoma cells
- YD-15 : Squamous cell carcinoma of the oral tongue
- MCF7 : Breast cancer cells
The compound exhibited significant cytotoxicity and induced apoptosis in these cells. Notably, one derivative showed a concentration-dependent inhibition of IDO1 and reduced mobility in wound healing assays by downregulating matrix metalloproteinase MMP9 .
Potential Antidepressant Effects
The compound's structural characteristics suggest potential applications in treating mood disorders. Its ability to interact with serotonin receptors has been hypothesized based on similar compounds within the indazole class. Computer-aided predictions indicate promising binding affinities to various neurotransmitter receptors, suggesting further exploration in this area could yield valuable insights.
Case Study 1: IDO1 Inhibition
A recent study synthesized novel derivatives based on this compound and evaluated their effects on IDO1 inhibition. The most promising compound demonstrated:
- IC50 Values : Ranged from 2.6 to 3.9 μM across different cancer cell lines.
- Mechanism of Action : Induction of apoptosis through the activation of ERK pathways within MAPK signaling .
Case Study 2: Mood Disorder Applications
Another research effort focused on the antidepressant potential of compounds similar to this compound. In vitro studies indicated that these compounds could modulate serotonin levels effectively, warranting further investigation into their therapeutic efficacy for mood disorders.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique biological activities of this compound relative to other indazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Indazole core with amine group | Potential antidepressant and antitumor |
| 1-Methylindazole | Indazole core | Antifungal properties |
| Tryptamine | Indole structure | Neurotransmitter precursor |
This table illustrates how variations in structure can influence biological activity, emphasizing the importance of methylation patterns in therapeutic applications.
属性
分子式 |
C10H13N3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
(1,3-dimethylindazol-5-yl)methanamine |
InChI |
InChI=1S/C10H13N3/c1-7-9-5-8(6-11)3-4-10(9)13(2)12-7/h3-5H,6,11H2,1-2H3 |
InChI 键 |
FVSUPTPUNUOHJP-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C2=C1C=C(C=C2)CN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















